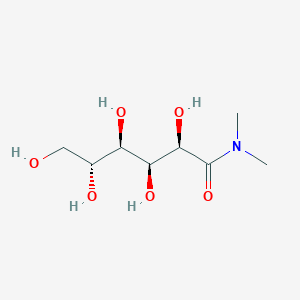
10-Phenyl-9H-acridine
Descripción general
Descripción
10-Phenyl-9H-acridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The structure of this compound consists of a phenyl group attached to the 10th position of the dihydroacridine core, which imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-9H-acridine typically involves the reaction of acridine derivatives with phenyl-containing reagents. One common method includes the use of 9,10-dihydroacridine as a starting material, which is then reacted with phenyl halides under basic conditions to introduce the phenyl group at the 10th position . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 10-Phenyl-9H-acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include acridone derivatives, fully reduced acridine compounds, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
10-Phenyl-9H-acridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10-Phenyl-9H-acridine varies depending on its application:
Photophysical Mechanism: In photochemical applications, the compound undergoes excited-state reactions, releasing hydride ions and forming iminium ions.
Biological Mechanism: In biological systems, it intercalates with DNA, disrupting the replication process and inhibiting enzymes such as topoisomerases, leading to cell death.
Comparación Con Compuestos Similares
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine: Similar in structure but with additional methyl groups, affecting its electronic properties.
10-Methyl-9,10-dihydroacridine: Lacks the phenyl group, resulting in different reactivity and applications.
Phenoxazine Derivatives: Share similar photophysical properties but differ in their core structure and applications.
Uniqueness: 10-Phenyl-9H-acridine is unique due to its combination of a phenyl group and the dihydroacridine core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and DSSCs, where efficient light emission and energy transfer are crucial .
Propiedades
Número CAS |
10336-24-0 |
|---|---|
Fórmula molecular |
C19H15N |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
10-phenyl-9H-acridine |
InChI |
InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2 |
Clave InChI |
OJKQAHDVVFZGLX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
SMILES canónico |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
Sinónimos |
9,10-Dihydro-10-phenylacridine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)


![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)







